

A Technical Guide to 1-(3-Bromophenyl)cyclopropanecarbonitrile

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)cyclopropanecarbonitrile

Cat. No.: B182235

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This document provides a comprehensive technical overview of **1-(3-Bromophenyl)cyclopropanecarbonitrile**, a key chemical intermediate. It covers the compound's nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of its synthetic pathway.

IUPAC Nomenclature and Chemical Identity

The formally accepted IUPAC name for the compound is **1-(3-bromophenyl)cyclopropanecarbonitrile**. It is also commonly referred to as 1-(3-bromophenyl)cyclopropane-1-carbonitrile.

Physicochemical and Structural Data

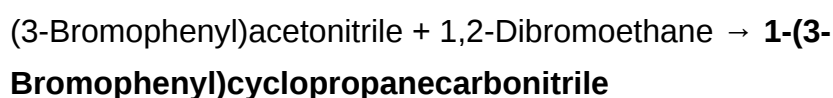
The key identifying and physical properties of **1-(3-Bromophenyl)cyclopropanecarbonitrile** are summarized in the table below. This data is essential for researchers in confirming the identity and purity of the compound, as well as for planning experimental conditions.

| Property | Value | Reference |
|-------------------|-------------------------------------|-----------|
| CAS Number | 124276-83-1 | [1] |
| Molecular Formula | C ₁₀ H ₈ BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| InChI Key | VHNBUFCWKWBTIZ- UHFFFAOYSA-N | [2] |
| SMILES String | <chem>Brc1cc(ccc1)C2(CC2)C#N</chem> | [2] |
| MDL Number | MFCD07374414 | [2][3] |

Experimental Protocol: Synthesis

The following section details a representative experimental protocol for the synthesis of **1-(3-Bromophenyl)cyclopropanecarbonitrile**. This procedure is based on the well-established method of cyclopropanation via nucleophilic substitution, reacting a substituted phenylacetonitrile with a 1,2-dihaloalkane in the presence of a strong base.

Reaction Scheme:



Materials and Reagents:

- (3-Bromophenyl)acetonitrile (1.0 eq)[4]
- 1,2-Dibromoethane (1.1 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Diethyl ether or Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup:
 - Under an inert atmosphere (e.g., nitrogen or argon), a dry three-neck round-bottom flask is charged with sodium hydride (2.2 eq).
 - Anhydrous THF is added to the flask to create a slurry.
 - The flask is cooled to 0 °C using an ice bath.
 - A solution of (3-bromophenyl)acetonitrile (1.0 eq) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes.
 - The mixture is allowed to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full deprotonation.
- Cyclopropanation:
 - 1,2-Dibromoethane (1.1 eq) is added dropwise to the reaction mixture at 0 °C.
 - After the addition, the reaction is allowed to slowly warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

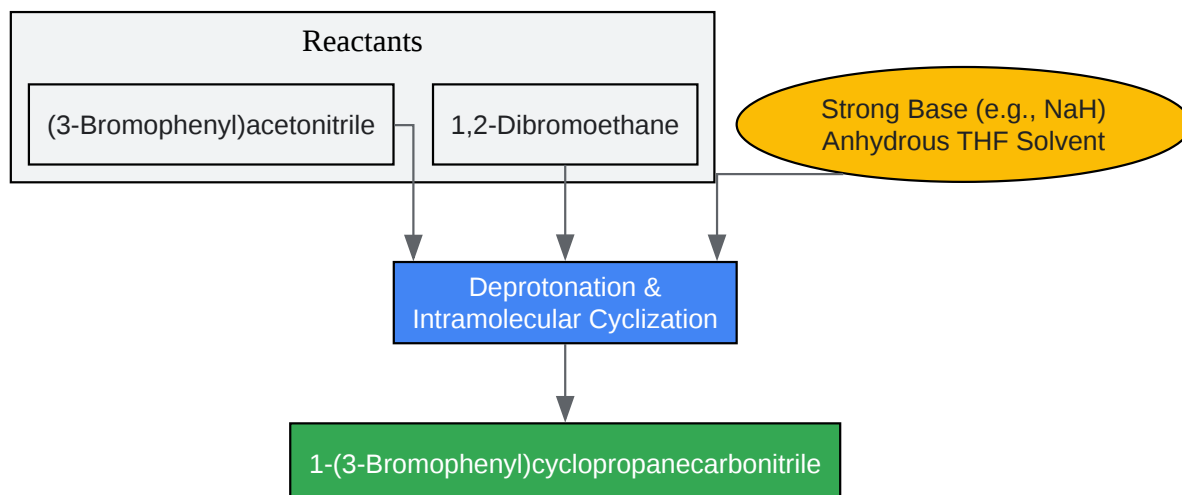
- Work-up and Extraction:
 - Once the reaction is complete, the flask is cooled back to 0 °C.
 - The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH_4Cl solution.
 - The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
 - The combined organic layers are washed with water and then with brine.
- Purification:
 - The organic layer is dried over anhydrous MgSO_4 or Na_2SO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
 - The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **1-(3-Bromophenyl)cyclopropanecarbonitrile**.

Safety Precautions:

- Sodium hydride is a highly flammable and water-reactive solid. It must be handled under an inert atmosphere and away from any moisture.
- 1,2-Dibromoethane is a toxic and carcinogenic compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
- Anhydrous solvents are required for this reaction to proceed efficiently and safely.

Visualization of Synthetic Pathway

The logical workflow for the synthesis of **1-(3-Bromophenyl)cyclopropanecarbonitrile** is depicted below. This diagram illustrates the key inputs and the transformation process leading to the final product.



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Caption: Synthetic workflow for **1-(3-Bromophenyl)cyclopropanecarbonitrile**.

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